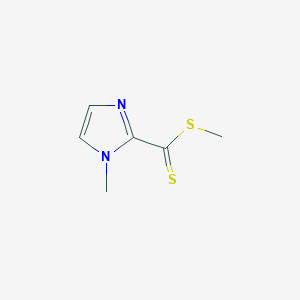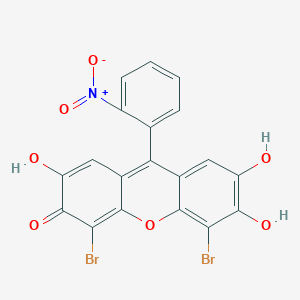![molecular formula C14H22O5 B14309130 2-{2-[2-(2-Hydroxyethoxy)ethoxy]-1-phenylethoxy}ethan-1-ol CAS No. 111042-49-0](/img/structure/B14309130.png)
2-{2-[2-(2-Hydroxyethoxy)ethoxy]-1-phenylethoxy}ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[2-(2-Hydroxyethoxy)ethoxy]-1-phenylethoxy}ethan-1-ol is a chemical compound with the molecular formula C16H34O9 and a molecular weight of 370.4358 . . This compound is characterized by its multiple ethoxy groups and a phenylethoxy group, making it a versatile molecule in various chemical applications.
Méthodes De Préparation
The synthesis of 2-{2-[2-(2-Hydroxyethoxy)ethoxy]-1-phenylethoxy}ethan-1-ol involves multiple steps of ethoxylation. The process typically starts with the reaction of ethylene oxide with a phenylethoxy precursor under controlled conditions . The reaction conditions often include the use of a catalyst such as potassium hydroxide and temperatures ranging from 100°C to 150°C . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
2-{2-[2-(2-Hydroxyethoxy)ethoxy]-1-phenylethoxy}ethan-1-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form ethers or esters.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases . The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-{2-[2-(2-Hydroxyethoxy)ethoxy]-1-phenylethoxy}ethan-1-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-{2-[2-(2-Hydroxyethoxy)ethoxy]-1-phenylethoxy}ethan-1-ol involves its interaction with various molecular targets and pathways. The compound’s multiple ethoxy groups allow it to form hydrogen bonds and interact with polar molecules . This interaction can affect the solubility and stability of other compounds in solution . Additionally, its phenylethoxy group can engage in π-π interactions with aromatic compounds, influencing their reactivity and behavior .
Comparaison Avec Des Composés Similaires
2-{2-[2-(2-Hydroxyethoxy)ethoxy]-1-phenylethoxy}ethan-1-ol can be compared with other similar compounds such as:
Undecaethylene glycol: This compound has a similar structure but with more ethoxy groups, leading to different solubility and reactivity properties.
Nonaethylene glycol: With fewer ethoxy groups, this compound exhibits different physical and chemical characteristics.
The uniqueness of this compound lies in its balanced structure, providing a combination of solubility, stability, and reactivity that is advantageous in various applications .
Propriétés
Numéro CAS |
111042-49-0 |
|---|---|
Formule moléculaire |
C14H22O5 |
Poids moléculaire |
270.32 g/mol |
Nom IUPAC |
2-[2-[2-(2-hydroxyethoxy)-2-phenylethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C14H22O5/c15-6-8-17-10-11-18-12-14(19-9-7-16)13-4-2-1-3-5-13/h1-5,14-16H,6-12H2 |
Clé InChI |
QKDDOGLDHASMHD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(COCCOCCO)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


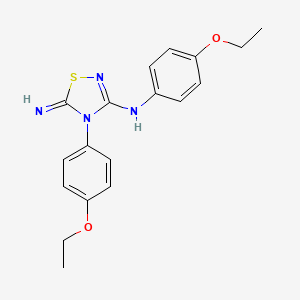
![(E)-N-[(2-Methoxyphenyl)methylidene]glycine](/img/structure/B14309053.png)
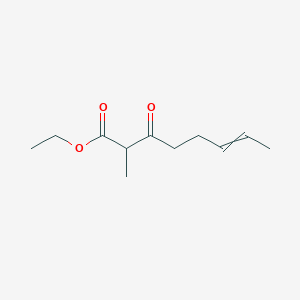
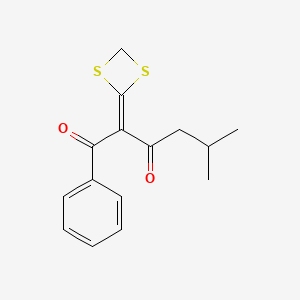
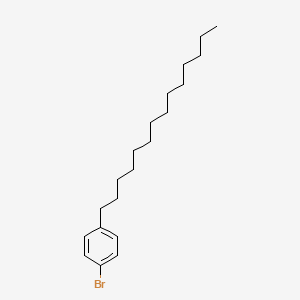
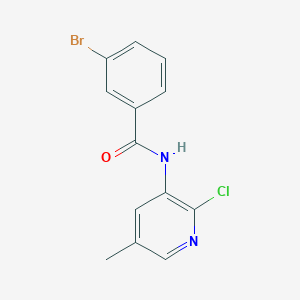

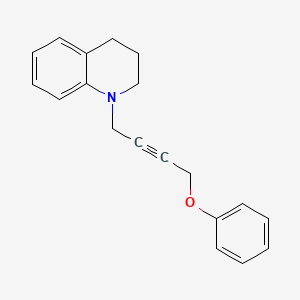

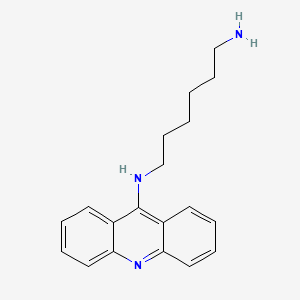
![2,4-Diphenyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B14309103.png)
